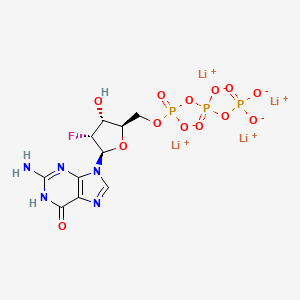
2-(4-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine
Vue d'ensemble
Description
2-(4-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine, also known as FMBT, is an organic compound that is used in a variety of scientific applications. FMBT is a synthetic organic compound, and its chemical formula is C7H6FN3S. FMBT is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. FMBT has been used in the synthesis of various organic compounds, and its unique structure makes it useful for a variety of applications.
Applications De Recherche Scientifique
Spectroscopic Characterization and Crystallography
2-(4-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine and related compounds have been the subject of extensive spectroscopic characterization and crystallographic elucidation. Studies like those by Al-Harthy et al. (2019) have used techniques such as single-crystal X-ray analysis and vibrational spectroscopy to reveal the molecular structure of similar compounds in solid states, providing insights into their potential applications in materials science and pharmacology (Al-Harthy et al., 2019).
Preclinical Evaluation in Antitumor Research
Compounds structurally similar to this compound have been evaluated preclinically for their antitumor properties. For instance, Bradshaw et al. (2002) explored the antitumor properties of related benzothiazoles in vitro and in vivo, indicating their potential as therapeutic agents in cancer treatment (Bradshaw et al., 2002).
Molecular Docking and Biological Activity
Studies like those by Ekennia et al. (2018) have investigated the molecular docking and biological activities of benzothiazole derivatives. These investigations often include synthesizing novel compounds and analyzing their interactions with biological targets, which can contribute to the development of new drugs or therapeutic strategies (Ekennia et al., 2018).
Synthesis and Antimicrobial Activity
Research into the synthesis of novel benzothiazole derivatives, like those by Kumbhare et al. (2014), has demonstrated potential antimicrobial and anticancer activities. These studies provide a foundation for developing new therapeutic agents against various bacterial and cancer cell lines (Kumbhare et al., 2014).
Exploration in Organic Chemistry
Further studies like those by Raparla et al. (2013) have expanded the understanding of benzothiazole derivatives in organic chemistry. The synthesis of different compounds and the evaluation of their antimicrobial and antioxidant activities contribute to the broader field of organic and medicinal chemistry (Raparla et al., 2013).
Propriétés
IUPAC Name |
2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4S/c1-6-5-9(13)16(15-6)11-14-10-7(12)3-2-4-8(10)17-11/h2-5H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMLFAKAXKASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)





![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)


![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)

![2-Piperazin-1-YL-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1436884.png)
